N~3~-Methyl-1,2,5-oxadiazole-3,4-diamine
Description
N³-Methyl-1,2,5-oxadiazole-3,4-diamine is a derivative of 1,2,5-oxadiazole (furazan), a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The parent compound, 1,2,5-oxadiazole-3,4-diamine (CAS 17220-38-1), is commercially available and serves as a precursor for synthesizing bioactive molecules and energetic materials . This derivative retains the 1,2,5-oxadiazole core but replaces one amine group with a methyl substituent, reducing nucleophilicity while enhancing lipophilicity .
Properties
CAS No. |
185505-88-8 |
|---|---|
Molecular Formula |
C3H6N4O |
Molecular Weight |
114.11 g/mol |
IUPAC Name |
3-N-methyl-1,2,5-oxadiazole-3,4-diamine |
InChI |
InChI=1S/C3H6N4O/c1-5-3-2(4)6-8-7-3/h1H3,(H2,4,6)(H,5,7) |
InChI Key |
XUTZXXIKECSFKD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NON=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-Methyl-1,2,5-oxadiazole-3,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with methyl ketones in the presence of a base such as potassium carbonate (K~2~CO~3~), which facilitates the cleavage of C-C bonds followed by cyclization . Another method involves the use of acylhydrazides and acylbenzotriazoles in the presence of triphenylphosphine and trichloroisocyanuric acid, which provides high yields of the desired oxadiazole derivatives .
Industrial Production Methods
Industrial production of N3-Methyl-1,2,5-oxadiazole-3,4-diamine may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~3~-Methyl-1,2,5-oxadiazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a wide range of functionalized oxadiazole derivatives .
Scientific Research Applications
N~3~-Methyl-1,2,5-oxadiazole-3,4-diamine has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of N3-Methyl-1,2,5-oxadiazole-3,4-diamine involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit enzymes such as thymidylate synthase or topoisomerase II, leading to the disruption of DNA synthesis and cell division . The presence of the oxadiazole ring allows the compound to form hydrogen bonds and interact with various proteins and nucleic acids, modulating their function .
Comparison with Similar Compounds
Comparison with Structural Analogs and Isomers
Structural Analogs within the 1,2,5-Oxadiazole Family
1,2,5-Oxadiazole-3,4-diamine (Parent Compound)
- Structure : Two amine groups at positions 3 and 3.
- Reactivity: Highly reactive in Paal–Knorr reactions with α-diketones (e.g., 2,5-hexanedione) to form pyrrole-substituted derivatives like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine .
- Applications : Used in energetic compositions and as a precursor for polycyclic bioactive compounds .
3-N-Propyl-1,2,5-oxadiazole-3,4-diamine
- Structure : Propyl substituent at the N³ position.
- Synthesis : Alkylation strategies similar to those used for the methyl derivative .
3-[3-(4-Chlorophenoxy)propyl]-2-(4-chlorophenyl)quinazolin-4-one
- Structure: Combines a 1,2,5-oxadiazole moiety with a quinazolinone scaffold.
Table 1: Comparison of 1,2,5-Oxadiazole Derivatives
Comparison with 1,3,4-Oxadiazole Isomers
1,3,4-Oxadiazoles differ in ring atom arrangement (oxygen at position 1, nitrogen at 3 and 4), leading to distinct electronic properties and biological activities.
5-(4-Bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine (A3)
- Structure : Bromophenyl and chloronitrophenyl substituents.
- Activity : Exhibits antimicrobial and anticancer properties due to electron-deficient aromatic groups .
- Synthesis : DDQ-promoted cyclization of acid hydrazides and aldehydes .
3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted Anilines
Table 2: Key Differences Between 1,2,5- and 1,3,4-Oxadiazoles
Functionalization and Reactivity
- N³-Methyl Derivative: Methylation reduces participation in cyclization reactions (e.g., Paal–Knorr) compared to the parent diamine, limiting its utility in synthesizing polycyclic compounds .
- 1,3,4-Oxadiazoles : More amenable to multi-component syntheses (e.g., four-component reactions yielding benzaldehyde derivatives with 82–86% yields) due to their electron-deficient core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
